molecular formula C17H28N2O B14193419 1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine CAS No. 918481-43-3

1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine

Cat. No.: B14193419
CAS No.: 918481-43-3
M. Wt: 276.4 g/mol
InChI Key: YLUVSPGNLRRSDJ-UHFFFAOYSA-N
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Description

1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 2,6-dimethylphenyl group and an ethoxyethyl group attached to the piperazine ring. It has various applications in scientific research and industry due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperazine: A simpler derivative with similar structural features but lacking the ethoxyethyl group.

    4-(2-Ethoxyethyl)piperazine: Another related compound with the ethoxyethyl group but without the 2,6-dimethylphenyl group.

Uniqueness

1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine is unique due to the combination of the 2,6-dimethylphenyl and ethoxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

918481-43-3

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

1-[(2,6-dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine

InChI

InChI=1S/C17H28N2O/c1-4-20-13-12-18-8-10-19(11-9-18)14-17-15(2)6-5-7-16(17)3/h5-7H,4,8-14H2,1-3H3

InChI Key

YLUVSPGNLRRSDJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCN(CC1)CC2=C(C=CC=C2C)C

Origin of Product

United States

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